N-Phenylglycine potassium salt
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Overview
Description
N-Phenylglycine potassium salt (NPGK) is an important organic compound that has been used in scientific research for a variety of purposes. It is a salt of the amino acid glycine and the aromatic compound phenyl, and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
N-Phenylglycine potassium salt (potassium dl-phenylglycinate) exhibits potential applications in biological and medical systems, particularly in alkali ions transport. Its crystal structure and vibrational properties provide insights into its interaction with biological molecules (Ilczyszyn et al., 2009).
N-Phenylglycine serves as a versatile photoinitiator under near-UV LED light, generating radicals for free radical photopolymerization. This property is critical in material sciences, especially in polymerization processes (Zhang et al., 2018).
The adsorption properties of potassium N-phenylglycine on hydroxyapatite are significant in understanding its role in medical applications, such as in dental prosthetics. The study highlights the influence of solvents and ionic charge on its adsorption behavior (Misra, 1996).
N-Phenylglycine-based complexes, particularly iron cations with N-phenylglycinate, play a crucial role in dental adhesion, enhancing the bonding of restorative composites to dentin and enamel (Bowen & Misra, 1986).
The polymeric forms of N-Phenylglycine, such as polyaniline copolymers of aniline and N-phenylglycine, have been explored for their improved solubility and conductivity properties. These characteristics are vital in electronic and material applications (Lei & Su, 2007).
N-Phenylglycine's role in the immobilization of glucose oxidase on poly(N-phenylglycine) films for amperometric glucose sensing demonstrates its potential in biosensor technology. The study indicates its utility in developing efficient and sensitive glucose sensors (Homma et al., 2014).
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis of N-Phenylglycine potassium salt can be achieved through a reaction between N-Phenylglycine and potassium hydroxide.", "Starting Materials": [ "N-Phenylglycine", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve N-Phenylglycine in water to form a solution", "Add potassium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate and wash with water", "Dry the product to obtain N-Phenylglycine potassium salt" ] } | |
CAS RN |
19525-59-8 |
Molecular Formula |
C8H9KNO2 |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
potassium;2-anilinoacetate |
InChI |
InChI=1S/C8H9NO2.K/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11); |
InChI Key |
CZNJCUMJHDYOHK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[K+] |
SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)O.[K] |
Other CAS RN |
19525-59-8 |
Related CAS |
103-01-5 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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